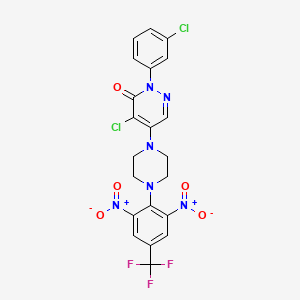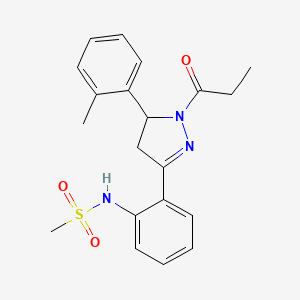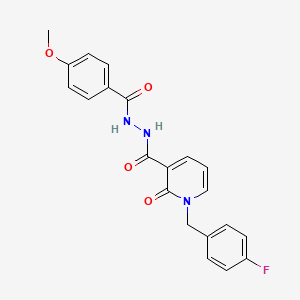
6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H3ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chloro and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
作用機序
Target of action
6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde is a pyridine derivative. Pyridines are a class of compounds that are often used in drug design due to their ability to bind to various biological targets. They can interact with enzymes, receptors, and other proteins, influencing their function .
Mode of action
The mode of action of this compound would depend on its specific targets. As a pyridine derivative, it might act as a ligand, binding to a target protein and modulating its activity .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its targets. Pyridine derivatives can be involved in a wide range of biochemical processes .
Pharmacokinetics
Pyridine derivatives are generally well absorbed and can be metabolized by various enzymes in the body .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. It could potentially influence a variety of cellular processes .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde typically involves the introduction of chloro and trifluoromethyl groups onto a pyridine ring. One common method is the trifluoromethylation of 4-chloropyridine, followed by formylation to introduce the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
化学反応の分析
Types of Reactions
6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 6-Chloro-4-(trifluoromethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
科学的研究の応用
6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde has several applications in scientific research:
類似化合物との比較
Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but lacks the chloro group.
2-Chloro-6-(trifluoromethyl)pyridine: Similar structure but lacks the aldehyde group.
4-Chloro-2-(trifluoromethyl)pyridine: Similar structure but the positions of the chloro and trifluoromethyl groups are different.
Uniqueness
6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the combination of its functional groups. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances its reactivity and versatility in chemical syntheses. This makes it a valuable intermediate in the development of various pharmaceuticals and agrochemicals .
特性
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-2-4(7(9,10)11)1-5(3-13)12-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZOMLFQQVTPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2609797.png)
![2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2609798.png)
![2-(2-chlorobenzyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2609799.png)
![4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one](/img/structure/B2609800.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide](/img/structure/B2609802.png)
![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2609803.png)
![1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2609805.png)
![3-chloro-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2609806.png)

